1-Formyl-4-methylpiperazine
Overview
Description
1-Formyl-4-methylpiperazine is an organic compound with the molecular formula C6H12N2O. It is a derivative of piperazine, characterized by the presence of a formyl group attached to the nitrogen atom and a methyl group attached to the piperazine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
1-Formyl-4-methylpiperazine can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylpiperazine with formic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
1-Formyl-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: It can undergo nucleophilic substitution reactions where the formyl group is replaced by other functional groups, depending on the reagents and conditions used.
Hydrolysis: The formyl group can be hydrolyzed under acidic or basic conditions to yield 4-methylpiperazine and formic acid
Scientific Research Applications
1-Formyl-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors in the body, such as antipsychotic and anti-inflammatory agents.
Industry: This compound is used in the production of polymers and as a stabilizer in certain chemical formulations
Mechanism of Action
The mechanism of action of 1-Formyl-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This compound can also act as a ligand, binding to receptors and altering their signaling pathways. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
1-Formyl-4-methylpiperazine can be compared with other piperazine derivatives, such as:
4-Methylpiperazine: Lacks the formyl group, making it less reactive in certain chemical reactions.
1-Formylpiperazine: Similar structure but without the methyl group, leading to different physical and chemical properties.
1-Acetyl-4-methylpiperazine: Contains an acetyl group instead of a formyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the formyl and methyl groups, which confer specific reactivity and versatility in various chemical and biological processes .
Properties
IUPAC Name |
4-methylpiperazine-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-2-4-8(6-9)5-3-7/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTMGOLZSBTZMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390866 | |
Record name | 1-FORMYL-4-METHYLPIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-55-0 | |
Record name | 1-Formyl-4-methylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007556550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-FORMYL-4-METHYLPIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-FORMYL-4-METHYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVR49AN988 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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